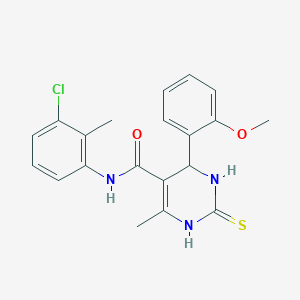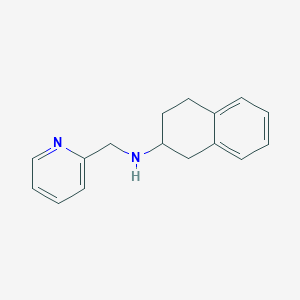![molecular formula C16H13FN2O5 B5175191 N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine, also known as FFA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. FFA is a derivative of the natural amino acid glycine and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can reduce tumor growth, inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is its stability, which allows for long-term storage and use in experiments. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine research. One area of interest is the potential use of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and delivery method for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine in these applications. Another area of interest is the development of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine derivatives with improved solubility and potency. Overall, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential.
In conclusion, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can be synthesized through a multi-step process and has been studied for its potential therapeutic applications in various fields of research. The mechanism of action of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine research, including its potential use as a therapeutic agent and the development of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine derivatives with improved solubility and potency.
Synthesis Methods
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can be synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-furoyl chloride followed by the reaction with glycine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurological disorders. In cancer research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c17-11-5-3-10(4-6-11)8-12(15(22)18-9-14(20)21)19-16(23)13-2-1-7-24-13/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCINJAGRVHSJV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5175112.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5175115.png)

![benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5175137.png)
![3-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5175145.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5175157.png)
![N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide](/img/structure/B5175163.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5175171.png)
![3-(2-chlorophenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5175200.png)

